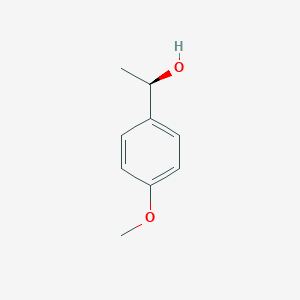

(R)-1-(4-Methoxyphenyl)ethanol

Description

Propriétés

IUPAC Name |

(1R)-1-(4-methoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7,10H,1-2H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUUULXXWNYKJSL-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348901 | |

| Record name | (R)-1-(4-Methoxyphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1517-70-0 | |

| Record name | 1-(4-Methoxyphenyl)ethanol, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001517700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-1-(4-Methoxyphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-1-(4-methoxyphenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-METHOXYPHENYL)ETHANOL, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1B9B7SAO1U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mécanisme D'action

The mechanism of action of ®-1-(4-Methoxyphenyl)ethanol involves its interaction with various molecular targets, primarily enzymes. For instance, in enzymatic reactions, it acts as a substrate for alcohol dehydrogenases, where it undergoes oxidation to form the corresponding ketone. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues with Para-Substituted Phenyl Groups

Table 1: Key Structural Analogues and Their Properties

Key Observations :

- Substituent Effects : Electron-donating groups (e.g., -OCH₃) enhance stability and influence microbial reduction efficiency. Electron-withdrawing groups (e.g., -CF₃) may reduce reaction yields due to steric hindrance .

- Enantioselectivity : Fungal and bacterial strains exhibit complementary stereoselectivity, enabling access to both (R)- and (S)-enantiomers of MOPE .

Key Observations :

- Chirality vs. Function: Unlike (R)-MOPE, non-chiral analogues (e.g., lignin model compounds) lack therapeutic relevance but serve as tools in material science .

- Toxicity Concerns: Structural modifications (e.g., nitro groups in phenylethanolamine A) introduce adverse effects, highlighting the safety advantages of (R)-MOPE in drug synthesis .

Key Observations :

- Biocatalysis Superiority: Microbial methods outperform chemical routes in enantioselectivity, though chemical dehydration is preferred for bulk production of non-chiral derivatives .

- Solvent Engineering : Deep eutectic solvents improve reaction efficiency but require optimization for large-scale use .

Activité Biologique

(R)-1-(4-Methoxyphenyl)ethanol, also known as (R)-4-methoxyphenylethanol, is a chiral compound with significant biological activity. This article delves into its synthesis, biological properties, and potential applications in various fields, supported by data tables and relevant case studies.

1. Synthesis of this compound

The synthesis of this compound can be achieved through asymmetric reduction processes. Recent advancements have utilized engineered enzymes to enhance yields and selectivity. For instance, a study reported a 2.4-fold increase in conversion rates using a mutant enzyme derived from Thermoanaerobacter ethanolicus, which demonstrated improved catalytic efficiency for producing (R)-1-(3-methylphenyl)-ethanol and (R)-1-(3-methoxyphenyl)-ethanol from their corresponding ketones .

2.1 Antimicrobial Properties

This compound has been investigated for its antimicrobial activity. A comparative study on various phenolic compounds indicated that this compound exhibited notable antibacterial effects against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through broth microdilution methods, showing effective inhibition at low concentrations .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Bacillus cereus | 0.8 |

| Salmonella typhimurium | 1.2 |

2.2 Antioxidant Activity

The antioxidant potential of this compound has also been studied using the DPPH radical scavenging assay. The compound demonstrated a significant ability to scavenge free radicals, with an IC50 value indicating its potency as an antioxidant.

Table 2: Antioxidant Activity of this compound

| Sample | IC50 (mg/mL) |

|---|---|

| This compound | 2.4 |

| Reference Compound | 3.0 |

3.1 Clinical Implications

A case study highlighted the use of this compound in formulations aimed at treating skin infections caused by resistant bacterial strains. The compound's efficacy was evaluated in vitro and showed promising results in reducing bacterial load in infected tissues .

3.2 Pharmacological Applications

Research into the pharmacological applications of this compound has revealed its potential as a therapeutic agent in managing inflammation and oxidative stress-related conditions. Its ability to modulate inflammatory pathways makes it a candidate for further development in anti-inflammatory therapies .

Applications De Recherche Scientifique

Biocatalysis and Stereoselective Reactions

Lipase-Catalyzed Reactions

One of the prominent applications of (R)-1-(4-Methoxyphenyl)ethanol is in lipase-catalyzed stereoselective transesterification reactions. Research indicates that immobilized lipase Novozym 40086 can efficiently resolve the enantiomers of this compound. The optimization of reaction conditions, including the choice of organic solvent and acyl donor, significantly influences the conversion rates and optical purity of the product . This application is crucial for producing chiral intermediates in pharmaceuticals.

Biotransformation Processes

Another significant application is in biotransformation processes using microorganisms such as Trigonopsis variabilis. Studies have demonstrated that this microorganism can convert 4-methoxyacetophenone to this compound with high enantiomeric excess, highlighting its utility in green chemistry and sustainable synthetic methods . The use of ionic liquids as co-solvents has further enhanced the efficiency of these biocatalytic processes .

Medicinal Chemistry

Anticancer Research

this compound has been evaluated for its anticancer properties. Studies indicate low cytotoxicity against various cancer cell lines, suggesting potential as a lead compound for further structural modifications aimed at enhancing its therapeutic efficacy. The compound's structural features may be leveraged to develop new anticancer agents with improved selectivity and potency.

Antimicrobial Activity

In addition to anticancer applications, this compound has shown promising results in antimicrobial screening against several bacterial strains. Its effectiveness against Gram-positive bacteria suggests potential for developing new antibacterial agents. This aspect underscores the compound's versatility in addressing public health challenges related to antibiotic resistance.

Environmental Applications

Green Chemistry Initiatives

The compound's role in biotransformation processes aligns with principles of green chemistry, emphasizing sustainability and reduced environmental impact. By utilizing microbial systems for the synthesis of this compound from halogenated substrates, researchers are exploring eco-friendly alternatives to traditional chemical synthesis methods. This approach not only reduces hazardous waste but also promotes the use of renewable resources.

- Enzymatic Resolution : A study established an efficient lipase-catalyzed system for resolving (R,S)-1-(4-methoxyphenyl)ethanol enantiomers, optimizing conditions for maximum substrate conversion and optical purity .

- Anticancer Activity Assessment : Research evaluated the compound's effects on various cancer cell lines, confirming low cytotoxicity while suggesting avenues for structural modification to enhance efficacy.

- Biotransformation Studies : Investigations involving Rhodotorula rubra demonstrated effective biotransformation capabilities for producing (R)-enantiomers from halogenated substrates, showcasing the compound's potential in green chemistry applications.

Méthodes De Préparation

Reaction Protocol

A solution of 4-methoxyacetophenone (10 mmol) in tetrahydrofuran (THF, 20 mL) and water (5 mL) is cooled to 0°C. NaBH₄ (20 mmol) is added portion-wise, followed by stirring at room temperature for 4 hours. The mixture is quenched with saturated NH₄Cl, extracted with ethyl acetate, and purified via crystallization to yield racemic 1-(4-Methoxyphenyl)ethanol.

Key Data:

This method produces a racemic mixture, necessitating subsequent enantiomeric resolution for (R)-enantiomer isolation.

Asymmetric Hydrogenation Using Chiral Catalysts

Enantioselective synthesis via catalytic hydrogenation offers a direct route to this compound. A modified protocol based on hydrogenation conditions from related patents achieves high enantiomeric excess (ee):

Catalytic System

-

Substrate : 4-Methoxyacetophenone

-

Catalyst : Ru-(S)-BINAP (0.5 mol%)

-

Hydrogen Pressure : 50 bar

-

Solvent : Methanol

-

Temperature : 40°C

Key Data:

This method avoids racemization and achieves industrial-scale feasibility with catalyst recyclability.

Biocatalytic Reduction with Ketoreductases

Enzymatic reduction using ketoreductases (KREDs) provides an eco-friendly alternative. A representative procedure derived from recent advances in biocatalysis includes:

Enzymatic Protocol

-

Enzyme : KRED-101 (Codexis)

-

Cofactor : NADPH (0.1 mM)

-

Substrate : 4-Methoxyacetophenone (100 g/L)

-

Conditions : pH 7.0, 30°C, 24 hours

Key Data:

Biocatalytic methods eliminate heavy metal catalysts and operate under mild conditions, aligning with green chemistry principles.

Resolution of Racemic Mixtures

For racemic products, chiral resolution via diastereomeric salt formation is employed:

Diastereomer Formation

Racemic 1-(4-Methoxyphenyl)ethanol is reacted with (R)-mandelic acid in ethyl acetate. The (R)-alcohol-(R)-mandelate salt precipitates preferentially, yielding enantiopure product after recrystallization.

Key Data:

Industrial-Scale Production Considerations

Process Optimization

Q & A

Q. Basic Analytical Techniques

- Chiral HPLC : Separation using chiral stationary phases (e.g., amylose or cellulose derivatives) quantifies ee by comparing peak areas of (R)- and (S)-enantiomers .

- Polarimetry : Measures optical rotation, though sensitivity is limited for low ee values.

Q. Advanced Structural Validation

- X-ray Crystallography : SHELXL software refines crystal structures to confirm absolute configuration. This method is gold-standard for resolving ambiguities in stereochemistry .

- NMR with Chiral Shift Reagents : Europium-based reagents induce split signals in -NMR spectra, enabling rapid ee estimation .

How do reaction conditions influence the oxidation of this compound to 4-methoxyacetophenone?

Basic Optimization

Oxidation using CrO or KMnO in acidic media converts the alcohol to the ketone. Solvent-free mechanochemical methods (e.g., ball milling with RFTA catalyst) achieve >90% conversion but require post-reaction purification .

Advanced Challenges in Yield Discrepancies

Isolated yields (e.g., 64% in solvent-free synthesis vs. >90% in solution-phase) highlight losses during workup. Side reactions, such as overoxidation or dimerization, are minimized by controlling temperature and catalyst loading. Real-time monitoring via -NMR or FTIR aids in identifying intermediates .

What are the biological applications of this compound, and how can its activity be enhanced?

Basic Biological Roles

The compound exhibits antimicrobial activity against Pseudomonas aeruginosa and is explored as a chiral building block for pharmaceuticals (e.g., β-blockers) .

Advanced Structure-Activity Relationship (SAR) Studies

Modifying the methoxy group’s position or introducing electron-withdrawing substituents (e.g., fluorine) enhances bioactivity. For example, 2,2-difluoro analogs show improved metabolic stability in preliminary assays . Biocatalytic derivatization (e.g., esterification) also improves membrane permeability .

How can enantioselective synthesis of this compound be optimized for industrial-scale production?

Q. Advanced Methodological Strategies

- Immobilized Biocatalysts : Encapsulating Daucus carota cells in alginate beads improves reusability and stability over multiple batches .

- Continuous Flow Systems : Integrating asymmetric hydrogenation with chiral catalysts (e.g., BINAP-ruthenium complexes) in flow reactors enhances throughput and reduces waste .

What analytical techniques are critical for monitoring this compound during kinetic studies?

Q. Advanced Real-Time Monitoring

- Inline FTIR Spectroscopy : Tracks carbonyl formation during oxidation, enabling rapid adjustment of reaction parameters .

- Mass Spectrometry (MS) : Identifies transient intermediates (e.g., radical species in photocatalytic reactions) .

How do solvent and catalyst choices impact the scalability of this compound synthesis?

Q. Advanced Process Challenges

- Solvent Effects : Ethanol/water mixtures enhance biocatalytic reduction but complicate downstream separation. Switch to deep-eutectic solvents (DES) improves sustainability and simplifies purification .

- Catalyst Deactivation : Grignard reagents are moisture-sensitive, necessitating anhydrous conditions. Heterogeneous catalysts (e.g., Pd/C) offer easier recovery but require higher pressures .

What sustainable practices can be adopted for synthesizing this compound?

Q. Advanced Green Chemistry Approaches

- Biocatalysis in Aqueous Media : Reduces reliance on organic solvents and lowers toxicity .

- Photocatalytic Oxidation : Visible-light-driven methods using TiO or graphitic carbon nitride minimize energy consumption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.